Tigolaner

Descripción general

Descripción

Tigolaner is an antiparasitic medicine used to treat cats that have, or are at risk from, mixed parasitic infestations/infections . It is a GABA antagonist that regulates chloride channel . It is also used in a composition for controlling parasites .

Molecular Structure Analysis

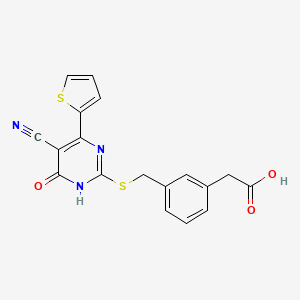

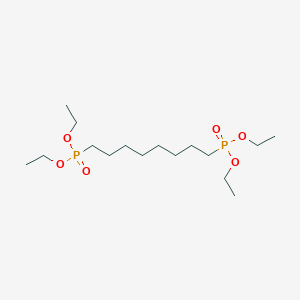

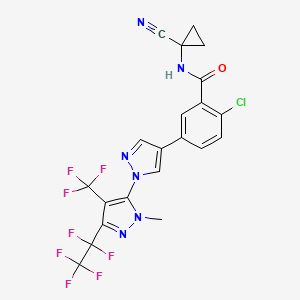

Tigolaner has a molecular formula of C21H13ClF8N6O . Its exact mass is 552.07 and its average mass is 552.813 . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .

Physical And Chemical Properties Analysis

Tigolaner has a density of 1.6±0.1 g/cm3, a boiling point of 606.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . Its enthalpy of vaporization is 90.2±3.0 kJ/mol and its flash point is 320.8±31.5 °C . The index of refraction is 1.591 .

Aplicaciones Científicas De Investigación

Treatment of Ear Mite Infestations

Tigolaner has been used in the treatment of natural ear mite infestations caused by Otodectes Cynotis in cats . The miticide efficacy of a single treatment with Felpreva® spot-on solution for cats was evaluated in a European field study . The presence of viable mites was confirmed prior to treatment and re-evaluated on Day 14 . The primary criterion was the percentage of mite-free cats after treatment with Felpreva® .

Treatment of Notoedric Mange

Another application of Tigolaner is in the treatment of Notoedric Mange caused by Notoedres Cati in cats . A study was conducted in cats naturally infested with Notoedres Cati. The presence of viable mites was confirmed prior to treatment and re-evaluated on Day 28 . The primary criterion was the difference between arithmetic mean mite counts of cats treated with Felpreva® and cats treated with a placebo formulation .

Treatment of Flea Infestations

Tigolaner has been used in the treatment of flea infestations in cats . A study was conducted to assess the immediate (therapeutic) efficacy and long-term persistent (preventive) efficacy of a single spot-on application containing Tigolaner applied to cats artificially infested with the cat flea Ctenocephalides felis . Tigolaner at 14.5 mg/kg body weight was found to be 100% effective against fleas on Day 1 .

Long-term Efficacy Against Fleas

The long-term persistent efficacy of Tigolaner in week 13 ranged between 96.3% and 100% . New flea infestations were successfully prevented for 8 weeks (98.9-100% flea reduction) within 8 h after reinfestation, and at week 13 (96.3% flea reduction) within 24 h after reinfestation .

Plasma Pharmacokinetics

The plasma pharmacokinetics of Tigolaner were evaluated in clinically healthy cats following topical (spot-on) treatment as a fixed combination Felpreva® . For the determination of bioavailability, intravenous administration of single active ingredients was also performed .

Safety Evaluation

In all the studies conducted, there were no records of any adverse events or application site reactions in Felpreva®-treated cats . This indicates the safety of Tigolaner in the treatment of mite and flea infestations.

Mecanismo De Acción

Target of Action

Tigolaner is a novel active substance that targets fleas, ticks, and mites . It interferes with certain receptors in the nervous system of these parasites .

Mode of Action

Tigolaner acts as a potent inhibitor of the neurotransmitter gamma-aminobutyric acid (GABA) receptor . It inhibits GABA receptors in fleas, ticks, and mites . This receptor inhibition disrupts the parasite’s nervous system function, causing death .

Biochemical Pathways

The primary biochemical pathway affected by Tigolaner is the GABAergic pathway . By inhibiting GABA receptors, Tigolaner disrupts the normal functioning of the nervous system in the parasites, leading to their paralysis and eventual death .

Pharmacokinetics

After a single topical administration of Tigolaner to cats, it reached mean peak concentrations of 1352 μg/l with a T_max of 12 days and a mean half-life of 24 days . The volume of distribution calculated after intravenous dosing was 4 l/kg and plasma clearance was low with 0.005 l/h/kg . Tigolaner was mainly cleared via the faeces (54% within 28 days), renal clearance was negligible (< 0.5% within 28 days) . The overall plasma exposure was 1566 mg∗h/l after topical administration, providing an absolute bioavailability of 57% .

Result of Action

The result of Tigolaner’s action is the effective control of fleas, ticks, and mites. It causes rapid death of these parasites, providing immediate relief from infestation . In addition, Tigolaner has long-term persistent efficacy, reducing the number of fleas or ticks on cats by at least 90% for up to 13 weeks after treatment .

Action Environment

Tigolaner is used in a variety of environments as it is part of a spot-on solution for cats. It is effective in controlling parasites in both indoor and outdoor settings . .

Propiedades

IUPAC Name |

2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF8N6O/c1-35-17(14(20(25,26)27)15(34-35)19(23,24)21(28,29)30)36-8-11(7-32-36)10-2-3-13(22)12(6-10)16(37)33-18(9-31)4-5-18/h2-3,6-8H,4-5H2,1H3,(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAJZOVLQZNNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N2C=C(C=N2)C3=CC(=C(C=C3)Cl)C(=O)NC4(CC4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101022872 | |

| Record name | 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1621436-41-6 | |

| Record name | Tigolaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621436416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIGOLANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1W2I9SLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of Tigolaner?

A: Tigolaner is a novel isoxazoline insecticide and acaricide. It works by antagonizing insect and acarine gamma-aminobutyric acid (GABA)-gated chloride channels. [] This disrupts the nervous system of the parasite, leading to paralysis and death.

Q2: What is the efficacy of Tigolaner against ear mites in cats?

A: A European field study demonstrated that a single topical application of Felpreva®, a spot-on formulation containing Tigolaner, Emodepsid, and Praziquantel, was highly effective against natural ear mite (Otodectes cynotis) infestations in cats. [] The study showed a significant reduction in mite counts compared to baseline, with a high percentage of cats achieving mite-free status by day 14.

Q3: Does Tigolaner have activity against other parasites besides ear mites?

A3: Yes, Tigolaner has demonstrated efficacy against a range of parasites in cats, including:

- Flea (Ctenocephalides felis): A study showed that a single application of Felpreva® provided immediate and long-term efficacy against fleas on cats for up to 12 weeks. []

- Notoedric mange (Notoedres cati): Felpreva® effectively treated notoedric mange in cats in a field study, with significant reductions in mite counts observed. []

- Intestinal nematodes and cestodes: A multicenter European field study found Felpreva® to be effective against various intestinal worms, including roundworms and tapeworms, in naturally infected cats. []

- Lungworms: The same study also showed efficacy against lungworms in naturally infected cats. []

- Australian paralysis tick (Ixodes holocyclus): Felpreva® demonstrated efficacy against experimental infestations with the Australian paralysis tick in a laboratory setting. []

Q4: How is Tigolaner formulated and administered?

A: Tigolaner is currently formulated as a spot-on solution for topical administration to cats. Felpreva®, the commercially available product, combines Tigolaner with Emodepsid and Praziquantel to provide broad-spectrum parasite control. [, , , , , ]

Q5: How is Tigolaner absorbed and distributed in the body after topical application?

A: Research investigating the pharmacokinetics of Tigolaner, Emodepsid, and Praziquantel after topical application of Felpreva® in cats revealed that Tigolaner is absorbed through the skin and reaches peak plasma concentrations within a few days. [] The study also suggests that Tigolaner is distributed throughout the body, allowing it to reach target parasites in various tissues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.